molecular formula C2H5BrZn B12105492 Ethyl zinc bromide

Ethyl zinc bromide

Cat. No.: B12105492
M. Wt: 174.3 g/mol
InChI Key: JTTKGHMBIYUSHN-UHFFFAOYSA-M
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Description

Ethyl zinc bromide is an organozinc compound with the chemical formula C2H5ZnBr. It is a colorless to pale yellow liquid that is soluble in non-polar solvents such as petroleum ether and xylene, but insoluble in water. This compound is known for its strong odor and sensitivity to air and moisture. This compound is an important reagent in organic synthesis, particularly in the field of metal organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl zinc bromide can be synthesized through the reaction of zinc with ethyl bromide. The general reaction involves the following steps:

  • Zinc metal reacts with ethyl bromide to form this compound.
  • The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting zinc with ethyl chloride or ethyl bromide, followed by treatment with hydrogen bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Reduction Reactions: It can reduce certain organic compounds under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halides or other electrophiles.

    Addition Reactions: Often involve aldehydes or ketones.

    Reduction Reactions: May require additional reducing agents or catalysts.

Major Products Formed:

    Substitution Reactions: Result in the formation of new carbon-carbon bonds.

    Addition Reactions: Produce alcohols.

    Reduction Reactions: Yield reduced organic compounds.

Scientific Research Applications

Ethyl zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ethyl zinc bromide involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Ethyl zinc bromide can be compared with other organozinc compounds such as mthis compound and phenyl zinc bromide. While all these compounds share similar reactivity patterns, this compound is unique in its specific applications and reactivity due to the ethyl group attached to the zinc atom. Similar compounds include:

This compound stands out due to its specific use in forming ethyl-substituted organic molecules, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKGHMBIYUSHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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